molecular formula C13H9ClF3IO3S B14130059 (4-Chlorophenyl)(phenyl)iodonium triflate

(4-Chlorophenyl)(phenyl)iodonium triflate

Cat. No.: B14130059
M. Wt: 464.63 g/mol
InChI Key: KIIZMAFAUXVFFS-UHFFFAOYSA-M
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Description

(4-Chlorophenyl)(phenyl)iodonium triflate is an organoiodine compound that is widely used in organic synthesis. It is known for its ability to act as an electrophilic reagent, facilitating various chemical transformations. The compound is characterized by the presence of a 4-chlorophenyl group, a phenyl group, and a triflate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(phenyl)iodonium triflate typically involves the reaction of iodobenzene with 4-chloroiodobenzene in the presence of a silver triflate catalyst. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(phenyl)iodonium triflate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as fluoride ions, which facilitate the substitution reactions. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, when reacted with fluoride ions, the major product is 4-chlorophenyl fluoride .

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(phenyl)iodonium triflate involves the activation of the iodonium center, making it highly electrophilic. This allows the compound to react readily with nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorophenyl)(phenyl)iodonium triflate is unique due to its specific combination of a chlorophenyl group and a phenyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of fluorinated organic compounds .

Properties

Molecular Formula

C13H9ClF3IO3S

Molecular Weight

464.63 g/mol

IUPAC Name

(4-chlorophenyl)-phenyliodanium;trifluoromethanesulfonate

InChI

InChI=1S/C12H9ClI.CHF3O3S/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;2-1(3,4)8(5,6)7/h1-9H;(H,5,6,7)/q+1;/p-1

InChI Key

KIIZMAFAUXVFFS-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)Cl.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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